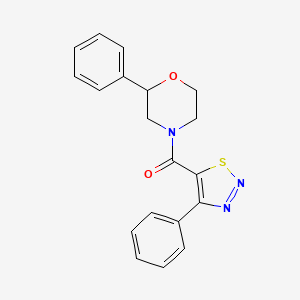
(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound that features a morpholine ring and a thiadiazole ring. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiadiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the formation of the thiadiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of phenylhydrazine with carbon disulfide and an appropriate aldehyde to form the thiadiazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions: (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole rings can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to disrupt DNA replication and inhibit bacterial and cancer cell growth makes it a valuable candidate for further biological studies .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity suggest that it may be useful in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. Additionally, it may interact with other cellular components, such as proteins and lipids, to exert its effects .
相似化合物的比较
Thidiazuron (N-phenyl-1,2,3-thiadiazol-5-yl urea): A well-known plant growth regulator and inhibitor of cytokinin oxidase/dehydrogenase.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to the presence of both morpholine and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-phenylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(18-17(20-21-25-18)15-9-5-2-6-10-15)22-11-12-24-16(13-22)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHLIGKRLTSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(N=NS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5989671.png)
![(4-chloro-2-methylphenyl)[1-(3,4,5-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B5989674.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5989684.png)
![(5-{[1-(1-methyl-1H-benzimidazol-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B5989693.png)
![7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5989694.png)
![3-[3-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B5989700.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5989701.png)
![[1-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5989704.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5989714.png)
![N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide](/img/structure/B5989722.png)
![4-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}morpholine](/img/structure/B5989741.png)
![N-(2-pyridinylmethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5989761.png)
![3-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5989765.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5989772.png)
